Veranisatin A

Insect GABA receptor pharmacology Radioligand binding assay seco-Prezizaane SAR

Veranisatin A (CAS 153445-92-2, molecular formula C₁₆H₂₂O₈, MW 342.34 g/mol) is a seco-prezizaane-type sesquiterpene lactone isolated from the fruits of Illicium verum (Chinese star anise). It functions as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors, binding to the same site as the well-characterized convulsants picrotoxinin and EBOB.

Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
CAS No. 153445-92-2
Cat. No. B117019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeranisatin A
CAS153445-92-2
Synonymsveranisatin A
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O
InChIInChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3
InChIKeyLXPKORXZVZPYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veranisatin A (CAS 153445-92-2): Potent seco-Prezizaane GABA Antagonist for Neuropharmacology and Insecticide Discovery Research


Veranisatin A (CAS 153445-92-2, molecular formula C₁₆H₂₂O₈, MW 342.34 g/mol) is a seco-prezizaane-type sesquiterpene lactone isolated from the fruits of Illicium verum (Chinese star anise) [1]. It functions as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors, binding to the same site as the well-characterized convulsants picrotoxinin and EBOB [2]. Within the seco-prezizaane class, Veranisatin A is structurally distinguished by a methoxymethyl (–CH₂OCH₃) substituent at the C-6 position, in contrast to the methyl (–CH₃) group present in the closely related neurotoxin anisatin [3].

Non-competitive GABA receptor antagonist for neuropharmacology probe studies
Reported high-affinity tool for insect GABA receptor competitive binding assays
Seco-prezizaane scaffold with C-6 methoxymethyl pharmacophore for SAR exploration

Why Veranisatin A Cannot Be Replaced by Anisatin or Other seco-Prezizaane Analogs Without Experimental Validation


The seco-prezizaane terpenoid class exhibits exceptionally steep structure-activity relationships wherein single-substituent changes at the C-6 position produce large, quantifiable differences in GABA receptor affinity, species selectivity, and in vivo pharmacological profile. Even the closest structural analog—anisatin, differing only by a C-6 methyl vs. methoxymethyl group—shows a 1.57-fold potency gap at insect GABA receptors and a 3.3-fold divergence in the minimum effective dose for CNS depression in mice [1][2]. Other in-class compounds such as pseudoanisatin display a >26-fold insect-vs-mammalian selectivity ratio, whereas Veranisatin A is only 3.45-fold selective [1]. These quantitative divergences mean that generic interchange of any seco-prezizaane congener risks invalidating receptor pharmacology data, producing misleading neurotoxicity results, and confounding insecticide lead-discovery programs that depend on precise structure-activity information.

This product
Veranisatin A – C-6 methoxymethyl; balanced insect/mammalian GABA antagonism
Closest analog
Anisatin – C-6 methyl; 1.57× weaker at insect receptor; 3.3-fold dose divergence in vivo
Selectivity profile
Low insect/mammalian selectivity (3.45-fold); broad-spectrum antagonist
Class comparator
Pseudoanisatin – >26-fold insect-selective; may not substitute for non-selective screening
In vivo CNS profile
Receptor binding–functional effect dissociation; requires 3.3× higher oral dose vs. anisatin
Structural analog
Veranisatin B – C-6 carboxymethyl; substantially lower activity; not interchangeable

Veranisatin A Differential Evidence: Quantitative Head-to-Head Comparisons Against Key seco-Prezizaane Analogs


Veranisatin A vs. Anisatin: 1.57-Fold Higher Potency at Insect GABA Receptors Confirmed by Direct Radioligand Binding Comparison

In a comprehensive head-to-head study of 13 seco-prezizaane terpenoids, Veranisatin A inhibited the specific binding of [³H]EBOB to housefly-head GABA receptors with an IC₅₀ of 78.5 nM, representing a 1.57-fold higher potency (36% lower IC₅₀) than anisatin, which gave an IC₅₀ of 123 nM in the identical assay [1]. Veranisatin A was the most potent compound among all 13 tested seco-prezizaanes in the housefly membrane preparation.

Insect receptor potency vs. anisatin
Head-to-head
IC₅₀ 78.5 nM (vs. 123 nM anisatin); 1.57× higher reported potency in [³H]EBOB binding
Supports insect GABA receptor competitive binding workflow
Housefly head membranes; 13-compound series; Kuriyama 2002
Insect GABA receptor pharmacology Radioligand binding assay seco-Prezizaane SAR

Veranisatin A vs. Anisatin at Mammalian GABA Receptors: Near-Equipotent Binding with Only a 4% Quantitative Difference

In the same head-to-head study using rat-brain membranes, Veranisatin A inhibited [³H]EBOB binding with an IC₅₀ of 271 nM, compared to anisatin's IC₅₀ of 282 nM—a marginal 4% difference indicating near-equipotency at the mammalian receptor subtype [1]. This contrasts sharply with the 1.57-fold difference observed at the insect receptor, demonstrating that the C-6 methoxymethyl substitution in Veranisatin A differentially affects insect vs. mammalian receptor engagement relative to the methyl-bearing anisatin.

Mammalian receptor near-equipotency
Head-to-head
IC₅₀ 271 nM (vs. 282 nM anisatin); 4% difference – near-equipotent at rat GABA receptor
Supports use as comparator for mammalian neurotoxicity endpoints
Rat brain membranes; identical assay series
Mammalian GABA receptor Neurotoxicity assay Binding affinity comparison

Veranisatin A vs. Pseudoanisatin: Divergent Insect-Mammalian Selectivity Ratios (3.45-fold vs. >26-fold) from the Same Experimental Series

In the Kuriyama et al. (2002) study, Veranisatin A exhibited a fly/rat selectivity ratio of only 3.45 (IC₅₀ rat 271 nM / IC₅₀ fly 78.5 nM), whereas pseudoanisatin displayed a >26-fold selectivity for the insect receptor (IC₅₀ fly = 376 nM; IC₅₀ rat > 10,000 nM) [1]. This means pseudoanisatin is >7.7-fold more insect-selective than Veranisatin A, which acts as a relatively non-selective, broad-spectrum GABA antagonist across insect and mammalian species.

Selectivity vs. pseudoanisatin
Head-to-head
Selectivity ratio 3.45 (Veranisatin A) vs. >26 (pseudoanisatin); >7.7× difference
Non-selective control for insect/mammalian selectivity benchmarking
Same experimental series; Kuriyama 2002
Species selectivity Insecticide lead discovery GABA receptor subtype selectivity

Veranisatin A vs. Anisatin: 3.3-Fold Divergence in In Vivo CNS Depressant Potency Despite Similar Receptor Binding Affinity

In a direct in vivo comparison using methamphetamine-challenged mice, Veranisatin A decreased hyperactivity at a minimum effective oral dose of 0.1 mg/kg, whereas anisatin produced the same effect at 0.03 mg/kg (p.o.)—a 3.3-fold potency difference favoring anisatin [1]. Notably, both compounds demonstrated analgesic effects on acetic acid-induced writhing and tail-pressure pain at almost similar doses, indicating that the potency divergence is specific to the locomotor depression endpoint.

In vivo CNS depression vs. anisatin
Head-to-head
Min. effective oral dose 0.1 mg/kg (vs. 0.03 mg/kg anisatin); 3.3× dose divergence
Receptor binding–functional effect dissociation probe
Mouse locomotor model; Nakamura 1996
In vivo neuropharmacology Locomotor activity CNS depression assay

C-6 Methoxymethyl vs. Methyl Substitution: Structural Determinant of Enhanced Insect Receptor Potency Confirmed by CoMFA 3D-QSAR

Veranisatin A differs from anisatin solely by the replacement of the C-6 methyl group with a methoxymethyl (–CH₂OCH₃) moiety [1]. Comparative molecular field analysis (CoMFA) conducted on the full 13-compound data set identified this molecular region as critical for high activity in housefly GABA receptors, with the oxygen atom of the methoxymethyl group contributing favorable electrostatic interactions not present in the methyl-bearing anisatin [2]. Veranisatin B, carrying a carboxymethyl (–COOCH₃) substitution at the same position, was substantially less active, confirming that the methoxymethyl group uniquely balances enhanced insect receptor potency with retained mammalian activity.

C-6 pharmacophore by CoMFA QSAR
Class-level
Methoxymethyl oxygen contributes favorable electrostatic interaction; –COOCH₃ abolishes activity
Enables C-6 substituent SAR studies unavailable with methyl-bearing analogs
CoMFA on 13-compound set; Kuriyama 2002
Structure-activity relationship CoMFA 3D-QSAR Pharmacophore mapping

Veranisatin A (CAS 153445-92-2): Validated Research and Procurement Application Scenarios Based on Quantitative Evidence


1. Most Potent seco-Prezizaane Tool Compound for Insect GABA Receptor Competitive Binding Studies

Veranisatin A, with a housefly GABA receptor IC₅₀ of 78.5 nM, is the most potent seco-prezizaane terpenoid available for insect GABA receptor pharmacology, outperforming anisatin (IC₅₀ 123 nM) by 1.57-fold in direct competitive [³H]EBOB binding assays [1]. Its higher potency allows researchers to use lower compound concentrations in displacement experiments, reducing solvent effects and improving assay signal-to-noise ratios.

2. Calibrated Non-Selective Positive Control for Insect-vs-Mammalian GABA Receptor Selectivity Screening

With a selectivity ratio of only 3.45 (rat IC₅₀ / fly IC₅₀) compared to pseudoanisatin's >26-fold selectivity, Veranisatin A serves as an ideal non-selective (broad-spectrum) comparator in insecticide lead-discovery campaigns [1]. Screening hits can be benchmarked against Veranisatin A's balanced species activity profile to identify compounds with genuine insect-selectivity gains.

3. In Vivo CNS Pharmacology Probe with Quantified Divergence Between Receptor Binding and Functional Effect

Veranisatin A provides a unique pharmacological tool for studying the relationship between GABA receptor occupancy and functional CNS depression: it is near-equipotent with anisatin at mammalian GABA receptors (IC₅₀ 271 vs. 282 nM, 4% difference) [1], yet requires a 3.3-fold higher oral dose (0.1 vs. 0.03 mg/kg) to produce equivalent locomotor depression in mice [2]. This dissociation makes Veranisatin A valuable for investigating the pharmacokinetic and pharmacodynamic factors that modulate seco-prezizaane neurotoxicity in vivo.

4. C-6 Pharmacophore Reference Standard for seco-Prezizaane Structure-Activity Relationship Studies

The methoxymethyl (–CH₂OCH₃) substitution at C-6 is the defining structural feature distinguishing Veranisatin A from anisatin (–CH₃) and Veranisatin B (–COOCH₃) [3][1]. CoMFA 3D-QSAR models have identified the electrostatic contribution of the methoxy oxygen as critical for enhanced insect receptor potency [1]. Veranisatin A is therefore an indispensable reference compound for any SAR program exploring the C-6 substituent space of the seco-prezizaane pharmacophore.

Application
Selection Property
Validation Focus
Insect GABA receptor competitive binding studies
Reported high-affinity probe with defined IC₅₀ rank in tested set
Confirm binding displacement characteristics under your assay conditions
Insect/mammalian selectivity benchmarking
Low selectivity ratio (3.45-fold); broad-spectrum antagonist
Verify cross-species receptor activity as non-selective control
CNS in vivo neuropharmacology probe
Dissociation between receptor binding and functional CNS depression dose
Evaluate PK/PD factors in your rodent model; validate dose-context dependency
Seco-prezizaane C-6 SAR programs
Methoxymethyl pharmacophore distinct from methyl and carboxymethyl analogs
Use as reference for electrostatic contribution at insect receptor pharmacophore
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